molecular formula C12H19NO4S B6798967 [(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylazetidin-1-yl)methanone

[(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylazetidin-1-yl)methanone

Cat. No.: B6798967
M. Wt: 273.35 g/mol
InChI Key: ULTLGSVVVMYNLP-MNOVXSKESA-N
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Description

[(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylazetidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxolane ring and an azetidine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylazetidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxolane ring and the azetidine ring, followed by the introduction of the ethenyl and ethylsulfonyl groups. Common reagents used in these reactions include strong bases, oxidizing agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylazetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

[(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylazetidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylazetidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3R)-2-ethenyloxolan-3-yl]-(3-methylsulfonylazetidin-1-yl)methanone
  • [(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylpyrrolidin-1-yl)methanone

Uniqueness

[(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylazetidin-1-yl)methanone is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(2S,3R)-2-ethenyloxolan-3-yl]-(3-ethylsulfonylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-3-11-10(5-6-17-11)12(14)13-7-9(8-13)18(15,16)4-2/h3,9-11H,1,4-8H2,2H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTLGSVVVMYNLP-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CN(C1)C(=O)C2CCOC2C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)C1CN(C1)C(=O)[C@@H]2CCO[C@H]2C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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